molecular formula C23H22F2N4O4 B12769589 NP47Nxk9LL CAS No. 129785-04-2

NP47Nxk9LL

Cat. No.: B12769589
CAS No.: 129785-04-2
M. Wt: 456.4 g/mol
InChI Key: HPFIYXJJZZWEPC-MIMFYIINSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NP47Nxk9LL involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the synthesis involves stereoselective reactions to ensure the correct absolute configuration of the molecule .

Industrial Production Methods

Industrial production of this compound likely involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-performance liquid chromatography (HPLC) for purification and quality control .

Chemical Reactions Analysis

Types of Reactions

NP47Nxk9LL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .

Scientific Research Applications

NP47Nxk9LL has several scientific research applications, including:

Mechanism of Action

NP47Nxk9LL exerts its effects by competitively inhibiting HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, this compound effectively reduces the production of cholesterol in the liver. The compound exhibits high selectivity for hepatic tissues, making it a potent and specific inhibitor of cholesterol synthesis in the liver .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its high degree of liver selectivity, which is achieved through differential inhibition sensitivities in various tissues. This property distinguishes it from other HMG-CoA reductase inhibitors like lovastatin and fluindostatin, which exhibit potent inhibition in all tissues exposed to them .

Properties

CAS No.

129785-04-2

Molecular Formula

C23H22F2N4O4

Molecular Weight

456.4 g/mol

IUPAC Name

(3S,5R,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid

InChI

InChI=1S/C23H22F2N4O4/c1-29-23(26-27-28-29)20(11-10-18(30)12-19(31)13-21(32)33)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30-31H,12-13H2,1H3,(H,32,33)/b11-10+/t18-,19-/m0/s1

InChI Key

HPFIYXJJZZWEPC-MIMFYIINSA-N

Isomeric SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@@H](C[C@@H](CC(=O)O)O)O

Canonical SMILES

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O

Origin of Product

United States

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